7-Aminodeacetoxycephalosporanic acid

Description

Propriétés

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAYEIXYQCDAN-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057687 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-43-3, 70287-30-8, 26395-99-3 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Blockbuster Antibiotic Intermediate: A Technical History of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the history and discovery of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics. We will delve into the key scientific breakthroughs, from the initial discovery of cephalosporins to the development of sophisticated chemical and biotechnological routes for 7-ADCA synthesis. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and the logical evolution of the production processes that have made 7-ADCA a cornerstone of modern antibiotic manufacturing.

A Serendipitous Discovery in Sardinia: The Dawn of Cephalosporins

The story of 7-ADCA begins with the discovery of its parent class of antibiotics, the cephalosporins. In 1945, the Italian pharmacologist Giuseppe Brotzu, while investigating the self-purification of seawater near a sewage outfall in Cagliari, Sardinia, isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum). He observed that this fungus produced substances with antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Subsequent research at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Edward Abraham, isolated and characterized the active compounds. One of these, Cephalosporin C, was found to possess a β-lactam ring fused to a dihydrothiazine ring, a structure that conferred resistance to penicillinases, the enzymes responsible for bacterial resistance to penicillin.

However, Cephalosporin C itself exhibited only modest antibacterial potency. The true potential of this new class of antibiotics would be unlocked through the modification of its chemical structure, a pursuit that necessitated the isolation of the core cephalosporin nucleus. This quest mirrored the earlier success with penicillin, where the isolation of 6-aminopenicillanic acid (6-APA) had paved the way for a multitude of semi-synthetic penicillin derivatives. The analogous core for cephalosporins was identified as 7-aminocephalosporanic acid (7-ACA).

The Economic Imperative: Shifting from Cephalosporin C to Penicillin G as a Starting Material

While the enzymatic and chemical cleavage of Cephalosporin C to yield 7-ACA was achieved, the fermentation yields of Cephalosporin C from A. chrysogenum were significantly lower than those of penicillin G from Penicillium chrysogenum. This economic disparity drove researchers to explore a more cost-effective route to cephalosporin intermediates. The focus shifted to the chemical modification of the readily available and inexpensive penicillin G.

The challenge lay in expanding the five-membered thiazolidine (B150603) ring of the penicillin nucleus into the six-membered dihydrothiazine ring of the cephalosporin nucleus. This chemical transformation, though complex, offered a more economically viable path to a key cephalosporin intermediate: this compound (7-ADCA). 7-ADCA is the nucleus for a vast array of orally active cephalosporins, including cephalexin, cephradine, and cefadroxil.

Production of 7-ADCA: A Tale of Two Chemistries - Chemical and Enzymatic

The industrial production of 7-ADCA has evolved significantly, with a general trend moving from purely chemical processes to more environmentally friendly and efficient enzymatic and biotechnological methods.

The Chemical Route: Ring Expansion of Penicillin G

The traditional chemical synthesis of 7-ADCA from penicillin G is a multi-step process that, while effective, involves harsh reagents and generates significant chemical waste. The key steps are:

-

Oxidation: Penicillin G is first oxidized to its sulfoxide (B87167). This is a critical step to activate the penicillin nucleus for the subsequent ring expansion.

-

Ring Expansion: The penicillin G sulfoxide undergoes a thermally induced ring expansion in the presence of a catalyst to form a cephalosporin derivative.

-

Deacylation: The phenylacetyl side chain is then cleaved to yield the desired 7-ADCA.

The Biotechnological Revolution: Enzymatic and Fermentative Approaches

Concerns over the environmental impact and cost of the chemical process spurred the development of biotechnological alternatives. These methods leverage the specificity and efficiency of enzymes to carry out key transformations.

A significant breakthrough was the discovery and engineering of enzymes capable of performing the ring expansion of penicillin derivatives. Deacetoxycephalosporin C synthase (DAOCS), an "expandase" enzyme, naturally catalyzes the expansion of the penicillin N ring. Researchers have successfully engineered this enzyme to accept penicillin G as a substrate, converting it to cephalosporin G.

Following the enzymatic ring expansion, the phenylacetyl side chain of cephalosporin G is removed using penicillin G acylase (also known as penicillin amidase), the same enzyme used in the production of 6-APA from penicillin G. This enzymatic deacylation is highly specific and proceeds under mild conditions, offering a greener alternative to chemical cleavage.[1][2]

Further advancements have led to the development of recombinant strains of Penicillium chrysogenum that can directly produce cephalosporin intermediates. By introducing the gene for the expandase enzyme into high-yielding penicillin G production strains, it is possible to create a "one-pot" fermentation process where penicillin G is synthesized and then immediately converted to a cephalosporin derivative. This approach streamlines the production process and reduces the need for downstream chemical modifications.

Quantitative Data on Production Processes

The following tables summarize key quantitative data related to the production of cephalosporin C and 7-ADCA, providing a basis for comparison between different methodologies.

| Parameter | Wild-Type A. chrysogenum (ATCC 11550) | High-Yielding A. chrysogenum Strain | Reference |

| Cephalosporin C Titer | 30–50 mg/L | >10,000 mg/L | [3] |

Table 1: Comparison of Cephalosporin C Production in Wild-Type and High-Yielding Acremonium chrysogenum Strains.

| Production Method | Key Steps | Reported Yield | Reference |

| Chemical Synthesis from Penicillin G | Oxidation, Ring Expansion, Chemical Deacylation | High, but with significant waste | [4] |

| Enzymatic Conversion of Cephalosporin G | Enzymatic hydrolysis with Penicillin G Acylase | Conversion ratio of 98.57%, Yield of 97.56% | |

| Whole-Cell Biotransformation of Penicillin G | Engineered E. coli with a three-enzyme cascade | 14.6 g/L of G-7-ADCA (precursor to 7-ADCA) | [5] |

| Recombinant A. chrysogenum Fermentation | Disruption of cefEF gene, expression of cefE gene, followed by enzymatic deacylation | DAOC production of 75-80% of total β-lactams | [6] |

Table 2: Comparison of 7-ADCA Production Methods and Yields.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the discovery and production of 7-ADCA.

Fermentation of Acremonium chrysogenum for Cephalosporin C Production

Objective: To cultivate A. chrysogenum under optimal conditions to produce Cephalosporin C.

Materials:

-

Acremonium chrysogenum strain (e.g., ATCC 11550 or a high-yielding industrial strain)

-

Seed medium (e.g., corn steep liquor, sucrose, glucose, methionine, (NH₄)₂SO₄, CaCO₃, bean oil)[7]

-

Fermentation medium (e.g., sucrose, potassium dihydrogen orthophosphate, magnesium sulphate, trace metal solutions)

-

Shake flasks or a bioreactor

-

Incubator shaker

-

pH meter and probes

-

Dissolved oxygen probe

Procedure:

-

Inoculate the seed medium with spores of A. chrysogenum.

-

Incubate the seed culture for 2-3 days at 28°C with agitation (e.g., 230 rpm).[7]

-

Transfer the seed culture to the production fermentation medium in a shake flask or bioreactor.

-

Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 7.2).

-

Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 30% saturation.

-

Monitor the fermentation for 144 hours or longer, periodically taking samples to measure biomass and Cephalosporin C concentration using methods like HPLC.

Chemical Synthesis of 7-ADCA from Penicillin G Potassium Salt

Objective: To chemically convert Penicillin G to 7-ADCA through oxidation and ring expansion.

Materials:

-

Penicillin G potassium salt

-

Oxidizing agent (e.g., hydrogen peroxide or peracetic acid)

-

Organic solvents (e.g., toluene)

-

Ring expansion catalyst

-

Reagents for deacylation

-

Standard laboratory glassware and equipment

Procedure:

-

Oxidation: Dissolve Penicillin G potassium salt in a suitable solvent. Add the oxidizing agent (e.g., hydrogen peroxide) under controlled temperature and pH to form penicillin G sulfoxide. A yield of 91.5% can be achieved.[8]

-

Ring Expansion: The penicillin G sulfoxide is then subjected to a ring expansion reaction. This is typically done in an organic solvent like toluene (B28343) at elevated temperatures in the presence of a catalyst.

-

Hydrolysis and Deacylation: The resulting cephalosporin G derivative is hydrolyzed to remove any protecting groups and then the phenylacetyl side chain is cleaved chemically to yield 7-ADCA.

-

Purification: The crude 7-ADCA is purified through crystallization and filtration.

Enzymatic Hydrolysis of Cephalosporin G to 7-ADCA

Objective: To enzymatically cleave the phenylacetyl side chain of Cephalosporin G to produce 7-ADCA.

Materials:

-

Cephalosporin G

-

Immobilized Penicillin G Acylase (PGA)

-

Phosphate (B84403) buffer (e.g., 0.2 M)

-

Reaction vessel with temperature and pH control

-

HPLC for analysis

Procedure:

-

Prepare a solution of Cephalosporin G in the phosphate buffer.

-

Adjust the temperature to the optimal range for the immobilized PGA (e.g., 45°C).

-

Adjust the pH to the optimal range for the enzyme (typically around pH 8.0).

-

Add the immobilized PGA to the reaction mixture with stirring.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of Cephalosporin G and 7-ADCA by HPLC.

-

Upon completion of the reaction, separate the immobilized enzyme for reuse.

-

Purify the 7-ADCA from the reaction mixture, for example, by crystallization at its isoelectric point.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key historical, biochemical, and experimental aspects of 7-ADCA's story.

Caption: A timeline illustrating the historical development of 7-ADCA production.

References

- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics. Its core structure, a β-lactam ring fused to a dihydrothiazine ring, is the foundation upon which numerous clinically significant drugs are built. Accurate and thorough structural elucidation of 7-ADCA is paramount for quality control, impurity profiling, and the development of novel cephalosporin derivatives. This guide provides a comprehensive overview of the analytical techniques and detailed experimental protocols employed in the definitive structural characterization of 7-ADCA.

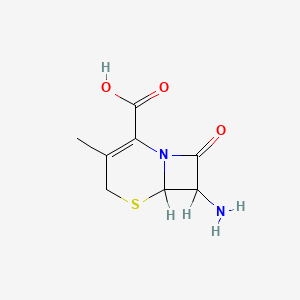

Molecular Structure:

-

Chemical Name: (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

-

Molecular Weight: 214.24 g/mol [1]

Spectroscopic and Chromatographic Analysis

The structure of 7-ADCA is elucidated through a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 7-ADCA.

¹H NMR Spectroscopic Data of 7-ADCA

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 5.05 | d | 4.8 |

| H-7 | 4.98 | d | 4.8 |

| H-2 | 3.55 | d | 18.0 |

| H-2' | 3.30 | d | 18.0 |

| CH₃ | 2.05 | s | - |

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopic Data of 7-ADCA

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (β-lactam) | 175.2 |

| C=O (acid) | 167.0 |

| C-4 | 128.5 |

| C-3 | 125.8 |

| C-7 | 59.5 |

| C-6 | 57.8 |

| C-2 | 25.0 |

| CH₃ | 20.7 |

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data of 7-ADCA

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 | N-H stretch | Primary amine |

| 3000-2500 | O-H stretch | Carboxylic acid |

| 1770-1750 | C=O stretch | β-lactam carbonyl |

| 1720-1700 | C=O stretch | Carboxylic acid carbonyl |

| 1650-1580 | N-H bend | Primary amine |

| ~1640 | C=C stretch | Dihydrothiazine ring |

Note: Data is compiled from typical values for cephalosporin structures and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometric Data of 7-ADCA

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular ion) |

| 170 | [M - CO₂]⁺ |

| 114 | Cleavage of the β-lactam ring |

| 72 | Further fragmentation |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10 mg of 7-ADCA in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (ATR method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid 7-ADCA sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier-Transform Infrared Spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and Mass Spectrometry.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V.

Synthesis Pathway of 7-ADCA from Penicillin G

7-ADCA is most commonly synthesized from Penicillin G through a multi-step chemical process involving oxidation and ring expansion.

Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the complete structure elucidation of a 7-ADCA sample is outlined below.

Caption: Experimental workflow for the structure elucidation of 7-ADCA.

Conclusion

The structural elucidation of 7-ADCA is a critical process in the manufacturing and development of cephalosporin antibiotics. A combination of NMR, FT-IR, and mass spectrometry, supported by chromatographic separation, provides the necessary data for an unambiguous confirmation of its structure. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and integrity of this vital antibiotic intermediate.

References

7-Amino-3-deacetoxycephalosporanic Acid (7-ADCA): A Core Intermediate in Cephalosporin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic β-lactam antibiotic intermediate.[1] It serves as a fundamental building block for the synthesis of a wide array of orally administered cephalosporins, most notably cephalexin (B21000), cephradine, and cefadroxil.[1][2] The absence of a functional group at the 3-position and the presence of a 7-amino group make it an ideal scaffold for various chemical modifications to produce cephalosporins with diverse antibacterial spectra and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the chemical and physical properties of 7-ADCA, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of cephalexin.

Chemical and Physical Properties

The chemical and physical properties of 7-ADCA are crucial for its handling, characterization, and application in synthetic processes. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid | [4] |

| Molecular Formula | C₈H₁₀N₂O₃S | [4][5][6] |

| Molar Mass | 214.24 g/mol | [4][5][6] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [4] |

| Melting Point | 242 °C (decomposes) | |

| Water Solubility | Good to high solubility | [4] |

| Storage Temperature | 2-8°C | [5] |

Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |

| CAS Number | 22252-43-3 | [5][6][7] |

| pKa (Strongest Acidic) | 3.04 ± 0.50 (Predicted) to 3.42 | [4][8] |

| pKa (Strongest Basic) | 7.39 (Predicted) | [8] |

| XLogP3 | -3.1 | [6] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Polar Surface Area | 83.63 Ų | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of 7-ADCA. The following are representative protocols for key experimental procedures.

Melting Point Determination

The melting point of 7-ADCA is determined using the capillary method, which is a standard technique in pharmacopeias.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (closed at one end)

-

Thermometer

Procedure:

-

A small amount of finely powdered, dry 7-ADCA is introduced into a capillary tube to a height of 2-4 mm.[2][10]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2][10]

-

The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.[2]

-

For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[2]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2][3] For 7-ADCA, decomposition is observed at its melting point.

Solubility Determination

The solubility of 7-ADCA can be determined by the equilibrium solubility method.

Apparatus:

-

Shake-flask apparatus or thermostatically controlled water bath with an agitator

-

pH meter

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of 7-ADCA is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.[1]

-

Once equilibrium is achieved, the suspension is centrifuged to separate the undissolved solid.

-

The concentration of 7-ADCA in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]

-

The solubility is expressed as mass per unit volume (e.g., mg/mL). The experiment is repeated at different pH values and temperatures to determine the solubility profile.[8]

pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds like 7-ADCA.

Apparatus:

-

Potentiometer with a combined pH electrode

-

Burette

-

Stirrer

-

Titration vessel

Procedure:

-

A known amount of 7-ADCA is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[5]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[5]

-

The pH of the solution is measured after each addition of the titrant.[5]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point is equal to the pKa of the corresponding ionizable group.

Signaling Pathways and Experimental Workflows

7-ADCA is a key precursor in the biosynthesis of numerous cephalosporin (B10832234) antibiotics. The enzymatic synthesis of cephalexin from 7-ADCA and D-phenylglycine methyl ester (PGME) is a well-established industrial process.

Caption: Enzymatic synthesis of Cephalexin from 7-ADCA.

The workflow for the quality control of 7-ADCA is crucial to ensure its purity and suitability for pharmaceutical synthesis.

Caption: Quality Control Workflow for 7-ADCA.

Conclusion

7-ADCA remains a cornerstone in the production of semi-synthetic cephalosporins. A thorough understanding of its chemical and physical properties, coupled with robust analytical and synthetic methodologies, is paramount for its effective utilization in drug development and manufacturing. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with this essential pharmaceutical intermediate. The continuous development of more efficient and greener synthetic routes involving 7-ADCA will undoubtedly contribute to the sustainable production of life-saving antibiotics.

References

- 1. who.int [who.int]

- 2. Separation of 7-Aminocephalosporanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. jocpr.com [jocpr.com]

- 4. Enzymatic production of cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dergipark.org.tr [dergipark.org.tr]

7-Aminodesacetoxycephalosporanic Acid (7-ADCA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Aminodesacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of a wide range of cephalosporin (B10832234) antibiotics. This document covers its fundamental properties, nomenclature, synthesis, and analysis, presenting key data in a structured format for ease of reference and comparison.

Nomenclature and Chemical Identity

7-ADCA is a core β-lactam antibiotic intermediate. Its unambiguous identification is crucial for research, development, and manufacturing.

| Identifier | Value |

| CAS Number | 22252-43-3[1][2][3] |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4] |

| Synonyms | 7-aminodesacetoxycephalosporanic acid, 7-amino-3-methyl-3-cephem-4-carboxylic acid, Cephalexin (B21000) Impurity B, Cefadroxil Related Compound B[2][4][5] |

| Molecular Formula | C8H10N2O3S[1] |

| Molecular Weight | 214.24 g/mol [3][4] |

Physicochemical Properties

The physical and chemical characteristics of 7-ADCA are critical for its handling, purification, and use in synthetic processes.

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Solubility in Water | 41.67 mg/mL (at pH 10 with NaOH)[5] |

| Solubility in NH4OH | 50 mg/mL (at pH 9)[5] |

| Storage Temperature | 2-8°C[3] |

Biosynthesis of Cephalosporins featuring 7-ADCA

7-ADCA is a key precursor in the semi-synthetic production of several essential cephalosporin antibiotics. The following diagram illustrates a simplified biosynthetic pathway highlighting the central role of 7-ADCA.

Caption: Biosynthetic pathway from Penicillin G to key cephalosporins via 7-ADCA.

Experimental Protocols

Enzymatic Synthesis of 7-ADCA from Penicillin G

This protocol outlines a common method for the production of 7-ADCA through a multi-step chemical and enzymatic process starting from Penicillin G.

Workflow Diagram:

Caption: Workflow for the synthesis of 7-ADCA from Penicillin G.

Methodology:

-

Oxidation: Penicillin G potassium salt is used as the raw material. Hydrogen peroxide serves as the oxidizing agent to convert Penicillin G to its sulfoxide.

-

Ring Enlargement: A combination of pyridine (B92270) hydrobromide and oxalic acid is used as a catalyst for the ring expansion of the penicillin sulfoxide to form a cephalosporin intermediate.

-

Enzymatic Hydrolysis: The resulting Cephalosporin G is dissolved in a 15% ammoniacal solution to a concentration of 0.3 mol/L. Immobilized penicillin G acylase is added (70-100% of the Cephalosporin G quality). The reaction is maintained at 30°C and a pH of approximately 8.0 for 90 minutes.

-

Extraction and Purification: After the reaction, the enzyme is leached. Dichloromethane is added for extraction. The pH is adjusted to less than 1 with sulfuric acid at 25°C. The organic phase is separated, and the aqueous phase is decolorized.

-

Crystallization and Isolation: A 10% ammoniacal solution is added to the aqueous phase with stirring to induce crystallization. The resulting 7-ADCA crystals are collected by filtration.

HPLC Analysis of 7-ADCA

This section details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 7-ADCA and its related impurities.

Table: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (5 µm, 4.6 mm x 250 mm) |

| Mobile Phase | Phosphate buffer (5g K2HPO4 and 5g KH2PO4 in 1L water, pH 6.0) : Acetonitrile (92:8) |

| Detection Wavelength | 254 nm |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Linear Range for 7-ADCA | 0.02415 - 9.66 µg/mL (R² = 0.9998)[6] |

Workflow Diagram for Sample Analysis:

Caption: General workflow for the HPLC analysis of 7-ADCA.

This in-depth guide serves as a valuable resource for professionals in the pharmaceutical sciences, providing essential technical information on 7-ADCA. The structured presentation of data and detailed protocols aims to support research, development, and quality control activities related to this critical cephalosporin intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-ADCA (7-AMINO-3-DESACETOXY CEPHALOSPORANIC ACID | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]

- 4. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - ProQuest [proquest.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

biosynthesis of 7-ADCA in Acremonium chrysogenum

An In-depth Technical Guide to the Biosynthesis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) in Engineered Acremonium chrysogenum

Abstract

This compound (7-ADCA) is a crucial precursor for the manufacture of semisynthetic cephalosporin (B10832234) antibiotics, such as Cefalexin and Cephradine. Traditionally produced via environmentally taxing chemical expansion of a penicillin nucleus, modern biotechnology has paved the way for a cleaner, fermentation-based approach. This guide details the metabolic engineering of the filamentous fungus Acremonium chrysogenum, the native producer of Cephalosporin C (CPC), to create a robust platform for 7-ADCA biosynthesis. The core strategy involves redirecting the native cephalosporin pathway to accumulate the intermediate deacetoxycephalosporin C (DAOC), which is subsequently converted to 7-ADCA through a two-step enzymatic process. This document provides a comprehensive overview of the biosynthetic pathways, quantitative production data, and detailed experimental protocols for strain engineering, fermentation, and bioconversion.

The Native Cephalosporin C Biosynthetic Pathway

Acremonium chrysogenum naturally synthesizes the β-lactam antibiotic Cephalosporin C (CPC) through a well-characterized multi-enzyme pathway. The genes encoding these enzymes are typically found in two main clusters within the fungal genome. The process begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.

The key enzymatic steps are as follows[1]:

-

ACV Synthesis: The non-ribosomal peptide synthetase (NRPS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide intermediate, ACV.

-

Isopenicillin N Synthesis: The ACV is cyclized by isopenicillin N synthase (IPNS), encoded by pcbC, to form isopenicillin N (IPN), which features the characteristic β-lactam and thiazolidine (B150603) rings.

-

Epimerization: IPN is converted to Penicillin N via a two-component epimerization system encoded by the cefD1 and cefD2 genes[1].

-

Ring Expansion and Hydroxylation: In A. chrysogenum, a single, bifunctional enzyme encoded by the cefEF gene carries out two sequential steps[1][2]. First, its deacetoxycephalosporin C synthase (DAOCS or "expandase") activity catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). Second, its deacetylcephalosporin C hydroxylase (DACS or "hydroxylase") activity hydroxylates DAOC to form deacetylcephalosporin C (DAC).

-

Acetylation: The final step is the acetylation of DAC by deacetylcephalosporin C acetyltransferase (encoded by cefG) to yield the final product, Cephalosporin C[1].

Engineered Pathway for Deacetoxycephalosporin C (DAOC) Production

The core of the bio-based 7-ADCA production strategy is the metabolic engineering of A. chrysogenum to halt the native pathway at the DAOC intermediate. This is achieved through a two-step genetic modification process that effectively creates a specialized strain for high-titer DAOC production[3][4].

Step 1: Disruption of the Native cefEF Gene The endogenous cefEF gene, with its dual expandase and hydroxylase functions, is the primary target. By knocking out this gene, the conversion of DAOC to DAC is prevented[1][3]. This disruption results in a strain that converts Penicillin N to DAOC but cannot process it further, leading to the accumulation of Penicillin N.

Step 2: Heterologous Expression of a Monofunctional Expandase To enable the production of DAOC, a new expandase gene is introduced. The cefE gene from the bacterium Streptomyces clavuligerus is ideal for this purpose as it encodes a monofunctional expandase (DAOCS) without any subsequent hydroxylase activity[1][2]. When this bacterial gene is expressed in the cefEF-disrupted A. chrysogenum strain, it efficiently catalyzes the ring expansion of the accumulated Penicillin N to DAOC, which is then secreted from the cell[3][4].

This engineered strain, designated ΔcefEF::S.clavuligerus-cefE, becomes a dedicated DAOC producer.

Two-Step Enzymatic Conversion of DAOC to 7-ADCA

The DAOC produced and secreted during fermentation is converted into the final product, 7-ADCA, through a two-step enzymatic process conducted in vitro. This bioconversion is analogous to the industrial process for converting CPC to 7-aminocephalosporanic acid (7-ACA) and utilizes two key enzymes: D-amino acid oxidase (DAO) and glutaryl acylase (GLA)[3][4].

-

Oxidative Deamination: The first step employs a D-amino acid oxidase (DAO), often sourced from the yeast Trigonopsis variabilis. This enzyme acts on the D-α-aminoadipyl side chain of DAOC, converting it to α-ketoadipyl-7-ADCA. A byproduct of this reaction is hydrogen peroxide (H₂O₂).

-

Decarboxylation and Acylation: The α-ketoadipyl-7-ADCA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step, undergoing oxidative decarboxylation to form glutaryl-7-ADCA (GL-7-ADCA).

-

Deacylation: The final step uses a glutaryl acylase (GLA), typically a recombinant enzyme from Escherichia coli, to cleave the glutaryl side chain from GL-7-ADCA, yielding the desired final product, 7-ADCA, and glutaric acid as a byproduct.

Quantitative Data

The efficiency of this biosynthetic process is high, leveraging industrial high-producing strains of A. chrysogenum as the starting point.

| Parameter | Value | Reference Strain / Condition | Source |

| DAOC Production | |||

| Titer (Estimated) | > 7.5 g/L | Engineered high-yield strain | [3],[5] |

| Conversion Efficiency | 75-80% of total β-lactams | Compared to parental CPC strain | [3] |

| Parental Strain CPC Production | |||

| High-Yield Strain Titer | 11.84 - 17.34 g/L (total β-lactams) | Fed-batch fermentation | [6] |

| Wild-Type Strain Titer | 30-50 mg/L | Laboratory fermentation | [5] |

| Enzymatic Conversion | |||

| Molar Yield (7-ACA from CPC) | 85% | Immobilized DAO and GLA | [7] |

| Conversion Rate (7-ACA from CPC) | >90% | Optimized enzymatic process | [8] |

Note: The DAOC titer is estimated based on the reported 75-80% conversion efficiency from a parental strain capable of producing over 10 g/L of total β-lactams. The enzymatic conversion yields are for the analogous and industrially established CPC to 7-ACA process, which is expected to be similar for DAOC to 7-ADCA.

Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the production of 7-ADCA.

Genetic Engineering of A. chrysogenum

The creation of a DAOC-producing strain requires targeted gene disruption and heterologous gene expression. Agrobacterium tumefaciens-mediated transformation (ATMT) is often preferred for its higher efficiency in industrial fungal strains[1].

Overall Workflow:

References

- 1. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of cefF significantly decreased deacetoxycephalosporin C formation during cephalosporin C production in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Glutaryl-7-aminocephalosporanic Acid from Cephalosporin C by Immobilized <italic>D</italic>-amino Acid Oxidase from Trigonopsis variabilis-Academax [exhibition.academax.com]

- 5. mdpi.com [mdpi.com]

- 6. Influence of medium composition on the cephalosporin C production with a highly productive strain Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]

The Central Role of 7-ADCA in the Landscape of Semi-Synthetic Cephalosporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) stands as a cornerstone in the production of a significant portion of the world's semi-synthetic cephalosporin (B10832234) antibiotics. Its unique structural features make it an ideal and versatile starting material for the synthesis of numerous orally active cephalosporins, including the widely prescribed cephalexin (B21000), cephradine, and cefadroxil. This technical guide provides an in-depth exploration of the critical role of 7-ADCA, detailing its synthesis through both traditional chemical methods and more environmentally benign enzymatic routes. The guide further elucidates the subsequent conversion of 7-ADCA into key cephalosporin active pharmaceutical ingredients (APIs). A comprehensive overview of the experimental protocols, supported by quantitative data and visual process flows, is presented to offer researchers and drug development professionals a thorough understanding of the synthesis and application of this vital cephalosporin intermediate.

Introduction: The Significance of 7-ADCA

Semi-synthetic cephalosporins are a class of β-lactam antibiotics that have been instrumental in combating bacterial infections for decades. The modification of the core cephalosporin structure allows for the development of drugs with improved oral bioavailability, broader antibacterial spectra, and enhanced resistance to β-lactamase enzymes. At the heart of many of these modifications lies 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).[1][2][3]

The structural importance of 7-ADCA resides in its 7-amino group, which provides a reactive site for the attachment of various acyl side chains, thereby modulating the antibiotic's properties. The methyl group at the C-3 position, in place of the acetoxymethyl group found in 7-aminocephalosporanic acid (7-ACA), imparts greater stability, making 7-ADCA-derived cephalosporins suitable for oral administration. The global demand for orally active cephalosporins has cemented 7-ADCA's position as a high-volume, critical intermediate in the pharmaceutical industry.

Synthesis of 7-ADCA: Chemical and Enzymatic Pathways

The industrial production of 7-ADCA has historically been dominated by chemical synthesis, primarily through the ring expansion of penicillin G. However, advancements in biotechnology have led to the development of more sustainable enzymatic and chemo-enzymatic processes.

Chemical Synthesis of 7-ADCA

The traditional chemical route to 7-ADCA begins with penicillin G, a readily available fermentation product. The process involves a multi-step chemical transformation to expand the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring of a cephalosporin.[4][5]

The key steps in the chemical synthesis are:

-

Oxidation: Penicillin G is oxidized to penicillin G sulfoxide (B87167). This is a critical step to activate the penicillin nucleus for ring expansion.[1]

-

Protection and Ring Expansion: The carboxyl group of penicillin G sulfoxide is often protected, for instance, by silylation, before the ring expansion reaction. The expansion is typically achieved by treating the protected sulfoxide with an acid catalyst in the presence of an acyl halide.[6] This results in the formation of a 7-acylamino-3-deacetoxycephalosporanic acid derivative.

-

Deacylation: The phenylacetyl side chain at the 7-amino position is then removed to yield 7-ADCA. This is commonly achieved using an imide chloride method followed by hydrolysis.

While effective, this chemical process involves the use of harsh reagents, organic solvents, and extreme temperatures, leading to significant environmental concerns and the need for extensive purification steps.[7]

dot

Enzymatic and Chemo-Enzymatic Synthesis of 7-ADCA

In response to the environmental drawbacks of the chemical method, significant research has focused on developing enzymatic and chemo-enzymatic routes for 7-ADCA production. These methods offer milder reaction conditions, higher specificity, and reduced waste generation. A prominent chemo-enzymatic approach involves the enzymatic deacylation of Cephalosporin G, which is produced chemically from Penicillin G.[5]

A more advanced and greener approach involves the use of genetically engineered microorganisms. For instance, recombinant strains of Penicillium chrysogenum or Acremonium chrysogenum can be engineered to produce intermediates that are then converted to 7-ADCA.[8][9]

A common enzymatic pathway involves the following steps:

-

Fermentation: A genetically modified microorganism, such as Acremonium chrysogenum, is fermented to produce deacetoxycephalosporin C (DAOC).[8]

-

Enzymatic Deacylation: The DAOC is then subjected to a two-step enzymatic conversion. First, a D-amino acid oxidase (DAO) acts on the D-α-aminoadipyl side chain. Subsequently, a glutaryl-7-ACA acylase (GLA) removes the resulting glutaric acid side chain to yield 7-ADCA.[8][10]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]

- 3. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]

- 5. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]

- 8. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Distinctions Between 7-ADCA and 7-ACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, chemical, and functional differences between two pivotal intermediates in the synthesis of cephalosporin (B10832234) antibiotics: 7-aminodesacetoxycephalosporanic acid (7-ADCA) and 7-aminocephalosporanic acid (7-ACA). Understanding these differences is crucial for the strategic development and manufacturing of a wide range of cephalosporin drugs.

Core Structural Differences

7-ADCA and 7-ACA are the foundational nuclei for the majority of semi-synthetic cephalosporins.[1][2] Both molecules share the characteristic cephem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.[3][4] This core structure is essential for the antibacterial activity of cephalosporins, which functions by inhibiting bacterial cell wall synthesis.[3]

The primary structural distinction between 7-ADCA and 7-ACA lies at the C-3 position of the dihydrothiazine ring. In 7-ADCA, this position is substituted with a methyl group (-CH₃), whereas in 7-ACA, it features an acetoxymethyl group (-CH₂OCOCH₃).[5] This seemingly minor variation significantly influences the synthetic routes available for modification and the properties of the resulting antibiotic derivatives.

Physicochemical Properties

The difference in the C-3 substituent directly impacts the physicochemical properties of 7-ADCA and 7-ACA. A summary of these properties is presented in the table below.

| Property | 7-ADCA (7-aminodesacetoxycephalosporanic acid) | 7-ACA (7-aminocephalosporanic acid) |

| CAS Number | 22252-43-3[6] | 957-68-6[7][8] |

| Molecular Formula | C₈H₁₀N₂O₃S[6] | C₁₀H₁₂N₂O₅S[7][8] |

| Molecular Weight | 214.24 g/mol [6] | 272.28 g/mol [7][8] |

| Melting Point | 242 °C (decomposes) | >300 °C[4] |

| Solubility | Insoluble in DMSO. Soluble in water at 10 mM with sonication.[9] | Sparingly soluble in water. Soluble in DMF and DMSO.[3] |

| Appearance | White to orange to green powder or crystals. | White or almost white crystalline powder.[4] |

Synthesis and Production Pathways

The manufacturing processes for 7-ADCA and 7-ACA are fundamentally different, reflecting their distinct natural precursors.

-

7-ADCA Production: 7-ADCA is typically produced from penicillin G, which is obtained through fermentation by Penicillium chrysogenum.[10] The synthesis involves a multi-step chemical process to expand the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins.[11] More recent advancements have focused on creating recombinant strains of Acremonium chrysogenum to produce deacetoxycephalosporin C (DAOC), which can then be enzymatically converted to 7-ADCA.[11][12]

-

7-ACA Production: 7-ACA is derived from cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[4][5][13] The conversion of cephalosporin C to 7-ACA can be achieved through either chemical or enzymatic hydrolysis to remove the D-α-aminoadipyl side chain at the C-7 position.[1][5][7] The enzymatic process is generally preferred as it is more environmentally friendly.[1]

Role in Drug Development and Logical Relationships

The structural divergence at the C-3 position is a critical determinant for the subsequent synthesis of different classes of cephalosporin antibiotics.

-

The methyl group at C-3 in 7-ADCA is relatively unreactive. Therefore, 7-ADCA is primarily used as a precursor for orally active cephalosporins such as Cephalexin, Cefradine, and Cefadroxil. The synthesis involves the acylation of the C-7 amino group with a desired side chain.

-

The acetoxymethyl group at C-3 in 7-ACA provides a reactive site for further chemical modification. This allows for the introduction of a wide variety of substituents, leading to the development of parenteral (injectable) cephalosporins with a broad spectrum of activity. Examples of antibiotics synthesized from 7-ACA include Cefazolin sodium, Cefotaxime sodium, and Ceftriaxone sodium.[4]

Experimental Protocols

Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA

This protocol describes a widely used, environmentally conscious method for producing 7-ACA from cephalosporin C (CPC).[1]

Objective: To hydrolyze the D-α-aminoadipyl side chain from CPC to yield 7-ACA using two distinct enzymatic reactions.

Materials:

-

Cephalosporin C (CPC) solution

-

Immobilized D-amino acid oxidase (DAO)

-

Immobilized glutaryl-7-ACA acylase (GLA)

-

Phosphate buffer (pH 7.5-8.0)

-

Acid and base for pH adjustment (e.g., HCl, NaOH)

-

Bioreactor with temperature and pH control

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

Step 1: Oxidative Deamination of Cephalosporin C

-

Prepare a solution of CPC in a suitable buffer within the bioreactor.

-

Adjust the pH of the solution to the optimal range for DAO activity (typically pH 7.5-8.0).

-

Maintain the temperature at the optimum for DAO (e.g., 25-30°C).

-

Introduce the immobilized DAO enzyme into the reactor.

-

Aerate the solution, as DAO is an oxidase and requires oxygen.

-

This reaction converts the 7-aminoadipyl side chain of CPC into a glutaryl side chain, producing glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[1]

-

Monitor the reaction progress using HPLC until CPC is fully converted.

Step 2: Hydrolysis of GL-7-ACA

-

Separate the immobilized DAO from the reaction mixture containing GL-7-ACA.

-

Adjust the pH of the GL-7-ACA solution to the optimal range for GLA activity (typically around pH 8.0).

-

Introduce the immobilized GLA enzyme into the solution.

-

Maintain the optimal temperature for GLA.

-

The GLA enzyme catalyzes the hydrolysis of the glutaryl side chain from GL-7-ACA, yielding the final product, 7-ACA.[1]

-

Monitor the formation of 7-ACA via HPLC.

Step 3: Product Isolation

-

Once the reaction is complete, separate the immobilized GLA enzyme.

-

Adjust the pH of the solution to the isoelectric point of 7-ACA (approximately 3.5) to precipitate the product.[13]

-

Collect the precipitated 7-ACA by filtration, wash, and dry the final product.

Conclusion

References

- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum | MDPI [mdpi.com]

- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the chemical properties of 7 - ACA? - Blog [keyingchemical.com]

- 4. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 7-Aminodeacetoxycephalosporanic acid | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-ACA - Wikipedia [en.wikipedia.org]

- 8. 7-Aminocephalosporanic Acid [drugfuture.com]

- 9. This compound | Antibiotic | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

A Technical Guide to the Spectroscopic Analysis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Introduction

7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics.[1][2] Its chemical structure, which includes a β-lactam ring fused to a dihydrothiazine ring, is the foundation of the antibacterial activity of these drugs. Accurate and thorough characterization of 7-ADCA is critical for ensuring the purity, stability, and quality of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the analysis of 7-ADCA, complete with experimental protocols, data interpretation, and a standardized workflow for researchers, scientists, and drug development professionals.

Spectroscopic Characterization Workflow

The comprehensive analysis of 7-ADCA involves a multi-technique spectroscopic approach to confirm its identity, structure, and purity. Each technique provides unique and complementary information. The general workflow for this analysis is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 7-ADCA in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.

Data Presentation: ¹H and ¹³C NMR

The following table summarizes typical chemical shifts for 7-ADCA. Note that exact values can vary based on the solvent and pH. The numbering convention used is based on the cephalosporin core structure.[3]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~3.4-3.6 (ABq, 2H) | - |

| C-2 | - | ~25.5 |

| C-3 | - | ~125.0 |

| CH₃-3 | ~2.1 (s, 3H) | ~20.5 |

| C-4 | - | ~128.0 |

| C=O (Carboxyl) | - | ~165.0 |

| H-6 | ~5.0 (d, 1H) | ~59.0 |

| H-7 | ~4.9 (d, 1H) | ~57.5 |

| C=O (β-Lactam) | - | ~172.0 |

| NH₂ | Broad singlet (variable) | - |

Data compiled from typical values for cephalosporin structures.[4][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the 7-ADCA sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆). For analysis in D₂O, the pH may need to be adjusted to ensure solubility.[6]

-

Internal Standard : Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆, to reference the chemical shifts to 0.00 ppm.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-ADCA, key functional groups include the β-lactam carbonyl, the carboxylic acid, and the primary amine.

Data Presentation: IR Absorption Bands

The table below lists the characteristic IR absorption frequencies for the main functional groups in 7-ADCA.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| β-Lactam Carbonyl (C=O) | Stretch | ~1765 |

| Carboxylic Acid (C=O) | Stretch | ~1700 |

| Carboxylic Acid (O-H) | Stretch (broad) | ~2500-3300 |

| Amine (N-H) | Stretch | ~3300-3500 |

| Alkene (C=C) | Stretch | ~1640-1680 |

| C-H | Stretch | ~2850-3000 |

Data compiled from general IR absorption tables and known spectra for similar compounds.[4][7] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit, which will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid 7-ADCA powder directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. The typical range is 4000 to 400 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 7-ADCA and can provide information about its elemental composition through high-resolution mass measurements.

Data Presentation: Mass Spectrometry

| Property | Value | Note |

| Molecular Formula | C₈H₁₀N₂O₃S | [8] |

| Molecular Weight | 214.24 g/mol | [8] |

| Exact Mass | 214.0412 Da | [8] |

| Expected Ion (ESI+) | m/z 215.0485 | [M+H]⁺ |

| Expected Ion (ESI-) | m/z 213.0334 | [M-H]⁻ |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation : Prepare a dilute solution of 7-ADCA (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to aid ionization.

-

Method Setup : Infuse the sample solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters : Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion signal.

-

Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. A full scan over a relevant m/z range (e.g., 100-500) will detect the molecular ion. High-resolution instruments like TOF (Time-of-Flight) or Orbitrap analyzers can be used to confirm the elemental composition.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 7-ADCA, it is primarily used for quantitative analysis, leveraging Beer's Law to determine concentration in solution.[10] The absorption is due to electronic transitions within the molecule, particularly associated with the conjugated system of the dihydrothiazine ring.

Data Presentation: UV-Vis Absorption

| Method | Solvent/Reagent | λmax (nm) |

| Direct Measurement | 0.1 M HCl | ~266 |

| Derivatization | 1,2-Naphthoquinone-4-sulfonic (NQS) | ~480 |

| Derivatization | Vanillin | ~560 |

| Derivatization | Ninhydrin | ~560 |

Data compiled from various spectrophotometric methods for cephalosporins and 7-ADCA.[10][11]

Experimental Protocol: Quantitative UV-Vis Analysis

-

Solvent Selection : Choose a solvent in which 7-ADCA is soluble and that is transparent in the UV region of interest (e.g., 0.1 M HCl, purified water, or a buffer solution).[10]

-

Standard Curve Preparation :

-

Prepare a stock solution of 7-ADCA of a known concentration (e.g., 1 mg/mL).[11]

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

-

Measurement :

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample or standard.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis : Measure the absorbance of the unknown 7-ADCA sample and use the standard curve to determine its concentration. Ensure the sample's absorbance falls within the linear range of the calibration curve; dilute if necessary.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. 7-氨基去乙酰氧基头孢烷酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 11. researchgate.net [researchgate.net]

Early Synthetic Routes to 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal synthetic methodologies developed for the production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the manufacture of semi-synthetic cephalosporin (B10832234) antibiotics. The document details traditional chemical pathways, enzymatic modifications, and early-stage biotechnological approaches, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these core processes.

Introduction

This compound (7-ADCA) is a fundamental building block for a significant portion of the world's oral cephalosporin antibiotics, including blockbuster drugs like cephalexin (B21000) and cephradine. The unique structural features of 7-ADCA, particularly the β-lactam and dihydrothiazine rings, are responsible for its antibacterial activity. Historically, the industrial production of 7-ADCA has been dominated by chemical synthesis, starting from the readily available penicillin G. However, environmental concerns and the quest for more efficient and sustainable processes have driven the development of enzymatic and fermentation-based routes. This guide will explore these early, foundational synthetic strategies.

Chemical Synthesis of 7-ADCA from Penicillin G

The classical and most established route for 7-ADCA production begins with the chemical modification of penicillin G. This multi-step process involves the oxidation of the thiazolidine (B150603) ring, followed by a ring expansion to form the six-membered dihydrothiazine ring characteristic of cephalosporins, and finally, the enzymatic removal of the phenylacetyl side chain.

Oxidation of Penicillin G to Penicillin G Sulfoxide (B87167)

The initial step in the chemical synthesis is the oxidation of the sulfur atom in the thiazolidine ring of penicillin G to form penicillin G sulfoxide. This transformation is crucial for facilitating the subsequent ring expansion.

Experimental Protocol: Oxidation of Penicillin G Potassium Salt

-

Materials: Penicillin G potassium salt, hydrogen peroxide or peracetic acid, sulfuric acid.

-

Procedure: Penicillin G potassium salt is dissolved in water. The pH of the solution is adjusted to approximately 2.0 by the addition of dilute sulfuric acid.[1] An oxidizing agent, such as hydrogen peroxide or peracetic acid, is then added to the solution.[1][2] The reaction temperature is maintained at a low level, typically between 0-8°C.[3] Upon completion of the reaction, the resulting penicillin G sulfoxide can be crystallized from the acidic solution.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Penicillin G Potassium Salt | [1][2] |

| Oxidizing Agent | Hydrogen Peroxide or Peracetic Acid | [1] |

| Reaction pH | ~2.0 | [1] |

| Yield | up to 91.5% | [1] |

Ring Expansion of Penicillin G Sulfoxide

The key step in the chemical synthesis is the ring expansion of the penicillin G sulfoxide to form a deacetoxycephalosporin intermediate, 7-phenylacetamido-desacetoxycephalosporanic acid (G-7-ADCA). This rearrangement is typically achieved by heating the sulfoxide in the presence of a catalyst.

Experimental Protocol: Ring Expansion of Penicillin G Sulfoxide

-

Materials: Penicillin G sulfoxide, N,N'-bistrimethylsilyl urea (B33335) (BSU), toluene (B28343), pyridine (B92270), acetyl bromide, sulfuric acid.

-

Procedure: Penicillin G sulfoxide is first esterified with N,N'-bistrimethylsilyl urea (BSU) at approximately 55°C. The resulting ester is then subjected to ring expansion in refluxing toluene in the presence of a catalyst system composed of pyridine and acetyl bromide. Following the ring expansion, the protecting group is removed by hydrolysis, and the product, 7-phenylacetamido-desacetoxycephalosporanic acid, is precipitated by the addition of dilute sulfuric acid to a pH of 1.8.

Quantitative Data:

| Parameter | Value |

| Starting Material | Penicillin G Sulfoxide |

| Esterifying Agent | N,N'-bistrimethylsilyl urea (BSU) |

| Solvent | Toluene |

| Catalyst | Pyridine and Acetyl Bromide |

| Reaction Temperature | Reflux |

| Yield | 76% |

| Purity | 97% |

Enzymatic Deacylation of G-7-ADCA

The final step in the traditional chemical route is the enzymatic removal of the phenylacetyl side chain from G-7-ADCA to yield the desired 7-ADCA. This is a widely adopted industrial practice due to the high specificity and mild reaction conditions offered by enzymes like penicillin G acylase.

Experimental Protocol: Enzymatic Hydrolysis of 7-Phenylacetamidodesacetoxycephalosporanic Acid (G-7-ADCA)

-

Enzyme: Immobilized Penicillin G Acylase.

-

Substrate: 7-Phenylacetamidodesacetoxycephalosporanic acid (G-7-ADCA).

-